Homocitric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

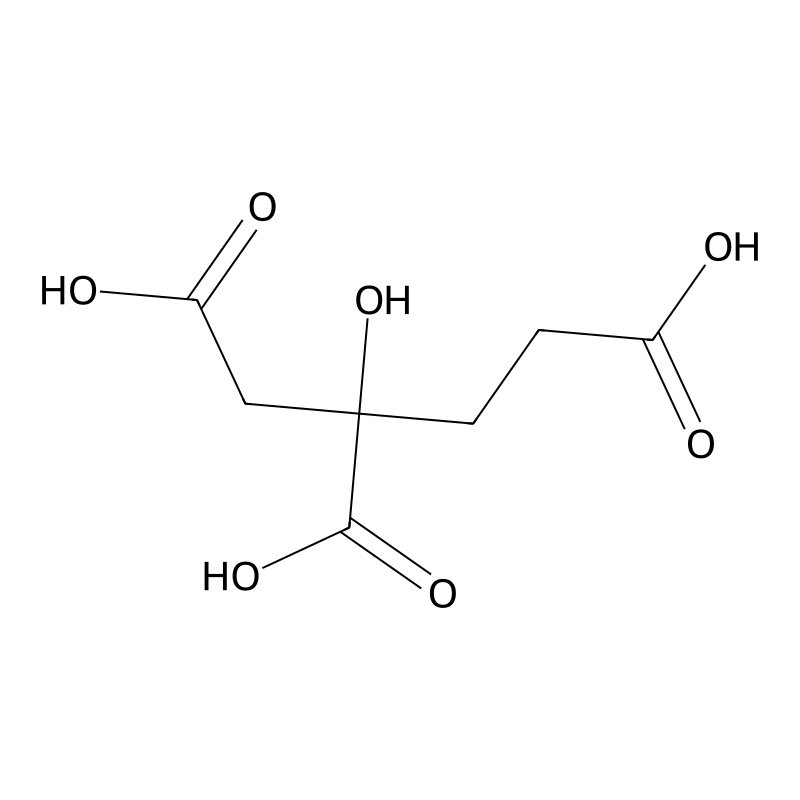

Homocitric acid is an organic compound with the molecular formula HOC(CO2H)(CH2CO2H)(C2H4CO2H), representing a tricarboxylic acid that occurs naturally as a component of the iron-molybdenum cofactor of certain nitrogenase proteins. The molecule is structurally related to citric acid by the addition of one methylene unit, hence the prefix "homo," which distinguishes it from its more common analog. Unlike citric acid, homocitric acid exhibits chirality, with the naturally occurring form being the R-enantiomer. This stereochemical property proves crucial for its biological function, as the specific three-dimensional arrangement of atoms determines its ability to coordinate with metal centers in enzymatic systems.

The compound exists in equilibrium with its lactone form, creating a dynamic structural relationship that influences its chemical behavior. The molecular weight of homocitric acid is 206.1501 daltons, and it carries three carboxyl groups that can undergo various ionization states depending on the pH of the surrounding environment. In neutral aqueous solutions, biochemists often refer to the predominant conjugate bases as homocitrate, reflecting the deprotonated state of the carboxyl groups under physiological conditions. The compound's classification as a tricarboxylic acid places it within a specific category of organic molecules that contain exactly three carboxyl functional groups.

Stereochemistry and Molecular Configuration

The stereochemical properties of homocitric acid contribute significantly to its biological importance. The compound contains one defined stereocenter, resulting in two possible enantiomeric forms. The naturally occurring R-configuration is essential for proper function in biological systems, particularly in nitrogenase enzymes. Synthetic studies have confirmed that the R-stereochemistry is critical for maintaining the proper coordination geometry when homocitric acid binds to molybdenum centers in metalloproteins.

The three-dimensional structure of homocitric acid allows for specific interactions with metal ions and amino acid residues in protein environments. The spatial arrangement of the hydroxyl group and three carboxylate functionalities creates a unique chelating environment that cannot be replicated by other similar molecules. This structural specificity explains why replacement of homocitric acid with citrate in nitrogenase systems results in dramatically reduced enzymatic activity.